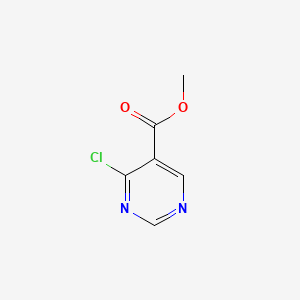

Methyl 4-chloropyrimidine-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-8-3-9-5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLKRVYFYNEGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660059 | |

| Record name | Methyl 4-chloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246471-45-3 | |

| Record name | Methyl 4-chloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-chloropyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 4-chloropyrimidine-5-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route to methyl 4-chloropyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process: the initial formation of methyl 4-hydroxypyrimidine-5-carboxylate followed by a chlorination reaction. This document details the reaction mechanisms, experimental protocols, and relevant quantitative data.

Overview of the Synthetic Pathway

The principal synthesis of this compound involves a two-stage process. The first stage is the construction of the pyrimidine ring to form methyl 4-hydroxypyrimidine-5-carboxylate. This is typically achieved through a cyclocondensation reaction. The second stage involves the conversion of the hydroxyl group to a chloro group using a suitable chlorinating agent.

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of Methyl 4-hydroxypyrimidine-5-carboxylate

The formation of the pyrimidine core of methyl 4-hydroxypyrimidine-5-carboxylate is accomplished via a cyclocondensation reaction. A common and effective method involves the reaction of an enamine with a formamide equivalent.

Reaction Mechanism

The reaction proceeds through the initial formation of an enamine, for example, from methyl 3-amino-3-methoxyacrylate. This enamine then reacts with a formylating agent, such as formamide or dimethylformamide dimethyl acetal (DMF-DMA). The subsequent cyclization and elimination of a small molecule (e.g., methanol or dimethylamine) leads to the formation of the aromatic pyrimidine ring.

Caption: Proposed mechanism for the synthesis of the pyrimidine precursor.

Experimental Protocol

A representative experimental protocol for the synthesis of methyl 4-hydroxypyrimidine-5-carboxylate is as follows:

Materials:

-

Methyl 3-amino-3-methoxyacrylate

-

Formamide

-

Sodium methoxide

-

Methanol

Procedure:

-

A solution of sodium methoxide in methanol is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

-

Methyl 3-amino-3-methoxyacrylate and an excess of formamide are added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is neutralized with an appropriate acid (e.g., acetic acid), leading to the precipitation of the product.

-

The solid product is collected by filtration, washed with a suitable solvent (e.g., water or cold methanol), and dried to afford methyl 4-hydroxypyrimidine-5-carboxylate.

Quantitative Data

| Parameter | Value |

| Typical Yield | 70-85% |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆) | δ 12.4 (s, 1H), 8.7 (s, 1H), 8.1 (s, 1H), 3.8 (s, 3H) |

| ¹³C NMR (DMSO-d₆) | δ 165.2, 160.1, 158.3, 145.5, 110.8, 52.1 |

Step 2: Chlorination of Methyl 4-hydroxypyrimidine-5-carboxylate

The conversion of the 4-hydroxy group to a 4-chloro group is a crucial step to furnish the final product. This transformation is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Reaction Mechanism

The chlorination of the 4-hydroxypyrimidine proceeds via the formation of a phosphate ester intermediate. The lone pair of electrons on the pyrimidine nitrogen attacks the phosphorus atom of POCl₃, followed by the elimination of a chloride ion. The resulting intermediate is then attacked by a chloride ion at the C4 position, leading to the displacement of the phosphate group and the formation of the 4-chloropyrimidine. The presence of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can be used to scavenge the HCl generated during the reaction.

Caption: Mechanism of chlorination of the pyrimidine precursor.

Experimental Protocol

A general experimental procedure for the chlorination is as follows:

Materials:

-

Methyl 4-hydroxypyrimidine-5-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional)

-

Dichloromethane (or another inert solvent)

-

Ice

-

Saturated sodium bicarbonate solution

Procedure:

-

Methyl 4-hydroxypyrimidine-5-carboxylate is suspended in an excess of phosphorus oxychloride. Optionally, a catalytic amount of N,N-dimethylaniline can be added.

-

The mixture is heated to reflux for several hours. The reaction progress is monitored by TLC or HPLC.

-

After completion, the excess POCl₃ is removed by distillation under reduced pressure.

-

The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice.

-

The resulting aqueous solution is carefully neutralized with a saturated sodium bicarbonate solution.

-

The product is extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

| Parameter | Value |

| Typical Yield | 65-80% |

| Appearance | White to pale yellow solid |

| ¹H NMR (CDCl₃) | δ 9.1 (s, 1H), 8.9 (s, 1H), 4.0 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ 163.5, 161.2, 159.8, 154.5, 118.7, 53.2 |

| Mass Spec (m/z) | [M+H]⁺ calculated for C₆H₆ClN₂O₂: 173.01, found 173.1 |

Safety Considerations

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The quenching of POCl₃ is a highly exothermic process and should be performed with extreme caution, especially on a large scale.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for specific reaction optimizations and further details.

An In-depth Technical Guide to the Starting Materials for Methyl 4-chloropyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of methyl 4-chloropyrimidine-5-carboxylate, a key intermediate in pharmaceutical synthesis. The document details the core chemical transformations, experimental protocols, and quantitative data to facilitate its application in research and development.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of a variety of biologically active molecules. Its pyrimidine core, substituted with a reactive chlorine atom and a carboxylate group, allows for diverse chemical modifications, making it a versatile intermediate in the development of novel therapeutic agents. The efficient synthesis of this compound is therefore of significant interest. The most common and practical synthetic strategy involves a two-step process: the construction of the pyrimidine ring to form a 4-hydroxypyrimidine precursor, followed by a chlorination reaction.

Core Synthetic Pathway

The principal synthetic route to this compound is a two-step sequence starting from readily available precursors.

Step 1: Synthesis of Methyl 4-hydroxypyrimidine-5-carboxylate

The initial step involves the formation of the pyrimidine ring through the condensation of a C3-biselectrophile with a source of the N-C-N fragment. A widely employed method is the reaction of diethyl ethoxymethylenemalonate with formamidine. The ethoxymethylene group acts as a leaving group, and the malonate ester provides the carbon backbone for the pyrimidine ring, while formamidine delivers the necessary nitrogen atoms. The reaction is typically carried out in the presence of a base, such as sodium methoxide, in an alcoholic solvent.

Step 2: Chlorination of Methyl 4-hydroxypyrimidine-5-carboxylate

The second step is the conversion of the hydroxyl group at the 4-position of the pyrimidine ring to a chlorine atom. This transformation is a crucial step as it introduces a reactive site for subsequent nucleophilic substitution reactions. The most common reagent for this chlorination is phosphorus oxychloride (POCl₃). The reaction can be performed with or without a tertiary amine base, such as pyridine, and can be conducted in the presence of a solvent or under solvent-free conditions, the latter being particularly advantageous for large-scale synthesis.

Core synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key synthetic steps.

Synthesis of Methyl 4-hydroxypyrimidine-5-carboxylate

This procedure is adapted from a similar synthesis of a substituted pyrimidine carboxylate.[1]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molecular Weight | Moles (mol) | Mass/Volume |

| Diethyl ethoxymethylenemalonate | 216.23 g/mol | 1.0 | 216.2 g |

| Formamidine hydrochloride | 80.50 g/mol | 1.0 | 80.5 g |

| Sodium methoxide (NaOMe) | 54.02 g/mol | 2.0 | 108.0 g |

| Methanol (MeOH) | - | - | As solvent |

| Acetic acid (glacial) | 60.05 g/mol | - | For work-up |

| Water (H₂O) | - | - | For work-up |

Procedure:

-

A solution of sodium methoxide is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

-

To this solution, diethyl ethoxymethylenemalonate and formamidine hydrochloride are added sequentially at room temperature.

-

The reaction mixture is stirred at room temperature for a specified period and then heated to reflux for several hours to ensure complete reaction.

-

After cooling, the reaction mixture is concentrated under reduced pressure to remove the solvent.

-

The residue is taken up in water and acidified with glacial acetic acid to precipitate the product.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield methyl 4-hydroxypyrimidine-5-carboxylate.

Expected Yield: ~70-80%

Synthesis of Methyl 4-hydroxypyrimidine-5-carboxylate.

Synthesis of this compound

This protocol describes a solvent-free chlorination method, which is efficient and environmentally friendly.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molecular Weight | Moles (mol) | Mass/Volume |

| Methyl 4-hydroxypyrimidine-5-carboxylate | 154.12 g/mol | 1.0 | 154.1 g |

| Phosphorus oxychloride (POCl₃) | 153.33 g/mol | 1.0 - 1.5 | 153.3 - 230.0 g |

| Pyridine (optional) | 79.10 g/mol | 1.0 | 79.1 g |

| Ice-water | - | - | For work-up |

| Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | - | - | For extraction |

| Saturated sodium bicarbonate (NaHCO₃) solution | - | - | For washing |

| Brine | - | - | For washing |

| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | - | - | For drying |

Procedure:

-

In a sealed reaction vessel, methyl 4-hydroxypyrimidine-5-carboxylate is mixed with phosphorus oxychloride (and pyridine, if used).

-

The mixture is heated to a high temperature (e.g., 100-120 °C) and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.

-

The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Yield: >85%

Synthesis of this compound.

Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Starting Materials and Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | Starting Material |

| Formamidine hydrochloride | CH₅ClN₂ | 80.50 | Starting Material |

| Methyl 4-hydroxypyrimidine-5-carboxylate | C₆H₆N₂O₃ | 154.12 | Intermediate |

| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | Reagent |

| This compound | C₆H₅ClN₂O₂ | 172.57 | Final Product |

Table 2: Reaction Conditions

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Duration (h) | Typical Yield (%) |

| Synthesis of Intermediate | Diethyl ethoxymethylenemalonate, Formamidine HCl, NaOMe | Methanol | Reflux | 4-8 | 70-80 |

| Chlorination of Intermediate | Phosphorus oxychloride (POCl₃), Pyridine (optional) | None (solvent-free) or high-boiling solvent | 100-120 | 2-6 | >85 |

Conclusion

The synthesis of this compound is a well-established process that relies on the robust construction of the pyrimidine ring followed by a high-yielding chlorination step. The use of diethyl ethoxymethylenemalonate and formamidine provides an efficient entry to the key 4-hydroxypyrimidine intermediate. Subsequent chlorination with phosphorus oxychloride, particularly utilizing modern solvent-free methods, offers an economical and environmentally conscious route to the final product. This guide provides the necessary technical details to enable researchers and drug development professionals to confidently synthesize this important pharmaceutical intermediate.

References

An In-depth Technical Guide to Methyl 4-chloropyrimidine-5-carboxylate for Researchers and Drug Development Professionals

An essential building block in medicinal chemistry, Methyl 4-chloropyrimidine-5-carboxylate is a versatile heterocyclic compound pivotal in the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, reactivity, and its role as a key intermediate in the development of targeted therapeutics.

Core Chemical Properties

This compound is a white crystalline powder that serves as a fundamental scaffold in organic synthesis. Its reactivity is primarily dictated by the electron-deficient nature of the pyrimidine ring and the presence of a labile chlorine atom at the 4-position, making it an excellent substrate for nucleophilic aromatic substitution reactions.

Below is a summary of its key physical and chemical properties:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1246471-45-3[1][2][3] |

| Molecular Formula | C₆H₅ClN₂O₂[1][2][3] |

| Molecular Weight | 172.57 g/mol [2] |

| Appearance | White powder[3] |

| Boiling Point | 264.2 °C |

| Melting Point | Not explicitly found in searches, though related compounds have melting points in the 56-60 °C range. |

| Solubility | Soluble in methanol. General solubility in other organic solvents is expected but not quantified in searches. |

| SMILES | COC(=O)C1=CN=CN=C1Cl[2] |

Spectral Data

While specific spectra for this compound are not publicly available in the conducted research, supplier information indicates the availability of NMR, HPLC, and LC-MS data.[3] Based on the structure and data for analogous compounds, the expected ¹H NMR signals would include a singlet for the methyl ester protons and two singlets for the pyrimidine ring protons.

Reactivity and Synthetic Applications

The primary utility of this compound in drug discovery lies in the reactivity of its 4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a diverse range of functional groups. This is a cornerstone of modern medicinal chemistry for building libraries of compounds for biological screening.

A typical reaction workflow for the nucleophilic substitution on a 4-chloropyrimidine core is depicted below.

Key Experimental Protocols

The following are illustrative protocols for common nucleophilic substitution reactions involving 4-chloropyrimidine derivatives.

Protocol 1: Reaction with Amine Nucleophiles (Amination)

This protocol describes a typical procedure for the reaction of a 4-chloropyrimidine with a primary or secondary amine.

Materials:

-

This compound (1.0 equiv)

-

Amine nucleophile (e.g., aniline, piperidine) (1.1-1.5 equiv)

-

Base (e.g., DIPEA, K₂CO₃) (1.5-2.0 equiv)

-

Solvent (e.g., ethanol, DMF, DMSO)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a solution of this compound in the chosen solvent, add the amine nucleophile and the base.

-

Heat the reaction mixture to a temperature between 80-120 °C and stir for 2-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrimidine derivative.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol details the reaction with thiols to form 4-(alkyl/arylthio)pyrimidines.

Materials:

-

This compound (1.0 equiv)

-

Thiol (e.g., thiophenol) (1.1 equiv)

-

Base (e.g., NaH, K₂CO₃) (1.1 equiv)

-

Solvent (e.g., THF, DMF)

Procedure:

-

Prepare the thiolate by dissolving the thiol in the chosen solvent and adding the base at room temperature under an inert atmosphere.

-

Add this compound to the thiolate solution.

-

Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) for 1-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, perform an aqueous work-up and extract the product with an organic solvent.

-

Dry, concentrate, and purify the product by column chromatography.

Role in Drug Discovery: An Illustrative Example in Kinase Inhibition

While the specific biological targets of this compound are not extensively documented in publicly available literature, its structural motif is a cornerstone in the design of various kinase inhibitors. The pyrimidine core often serves as a scaffold that mimics the adenine part of ATP, binding to the hinge region of the kinase active site. The substituents at the 4 and 5 positions are then varied to achieve potency and selectivity.

For illustrative purposes, the diagram below depicts a simplified signaling pathway involving a generic Receptor Tyrosine Kinase (RTK) and the downstream RAS-RAF-MEK-ERK (MAPK) pathway, a common target for cancer therapeutics. Pyrimidine-based inhibitors often target kinases within this cascade.

The workflow for developing such an inhibitor, starting from this compound, would involve its chemical modification and subsequent biological evaluation.

Safety and Handling

This compound is classified as harmful and an irritant. The following GHS hazard statements apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its predictable reactivity through nucleophilic aromatic substitution makes it an ideal starting material for generating compound libraries for drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies. A thorough understanding of its chemical properties and reactivity is essential for its effective application in medicinal chemistry and drug development.

References

Spectroscopic data of Methyl 4-chloropyrimidine-5-carboxylate (NMR, IR, MS)

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for a representative pyrimidine carboxylate, Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which serves as a proxy for Methyl 4-chloropyrimidine-5-carboxylate due to the limited availability of public data for the latter. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes detailed tables of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. Furthermore, a logical workflow for spectroscopic analysis is presented using a Graphviz diagram.

Introduction

Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The precise characterization of these molecules is crucial for drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the chemical structure and purity of these compounds. This guide focuses on the spectroscopic data of a representative pyrimidine carboxylate to illustrate the expected data and analytical workflow.

Spectroscopic Data Presentation

The following tables summarize the quantitative spectroscopic data obtained for Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.24 | Singlet (broad) | 1H | NH |

| 7.76 | Singlet (broad) | 1H | NH |

| 7.41 | Doublet | 2H | Ar-H |

| 7.27 | Doublet | 2H | Ar-H |

| 5.16 | Singlet | 1H | CH |

| 4.02-3.96 | Quartet | 2H | OCH₂ |

| 2.26 | Singlet | 3H | CH₃ (ring) |

| 1.11 | Triplet | 3H | OCH₂CH₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 165.8 | C=O (ester) |

| 152.4 | C=O (pyrimidine ring) |

| 149.1 | C (pyrimidine ring) |

| 144.2 | C (pyrimidine ring) |

| 132.2 | Ar-C |

| 128.6 | Ar-CH |

| 99.4 | C (pyrimidine ring) |

| 69.2 | OCH₂ |

| 53.2 | CH (pyrimidine ring) |

| 18.4 | CH₃ (ring) |

| 14.4 | OCH₂C H₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3428 | Strong, Broad | N-H Stretching |

| 2967 | Medium | C-H Stretching (aliphatic) |

| 1921 | Weak | Aromatic Overtone |

| 1700-1725 | Strong | C=O Stretching (ester) |

| 1650-1680 | Strong | C=O Stretching (amide) |

| 1117 | Strong | C-O Stretching |

| 758 | Strong | C-Cl Stretching |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Ion Type |

| 294 | [M]⁺ |

| 296 | [M+2]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

NMR Spectroscopy

A sample of the compound (5-10 mg) was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy

The infrared spectrum was recorded on an FT-IR spectrometer. A small amount of the solid sample was mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum was obtained using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Conclusion

The spectroscopic data and protocols provided in this guide serve as a valuable resource for the characterization of pyrimidine carboxylates. The presented workflow illustrates a systematic approach to chemical analysis, from synthesis to final reporting. While the data presented is for a representative compound, the principles and techniques are broadly applicable to the structural elucidation of novel pyrimidine derivatives.

An In-depth Technical Guide to the Reactivity of Methyl 4-chloropyrimidine-5-carboxylate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of methyl 4-chloropyrimidine-5-carboxylate with a range of nucleophiles. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and understanding the reactivity of its derivatives is crucial for the synthesis of novel therapeutic agents. This document details the underlying reaction mechanisms, provides specific experimental protocols, and presents quantitative data to facilitate the strategic design of synthetic routes in drug discovery and development.

Core Concepts: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of this compound is predominantly governed by the nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the chloro-substituent at the 4-position and the electron-withdrawing methyl carboxylate group at the 5-position. This electronic arrangement makes the C4 carbon highly susceptible to attack by nucleophiles.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first step, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the chloride ion), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, rate-determining step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

dot

Reactivity with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a widely utilized transformation for the synthesis of 4-aminopyrimidine derivatives, which are prevalent in many biologically active compounds. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The choice of solvent and reaction temperature can significantly influence the reaction rate and yield.

Quantitative Data for Reactions with Amines

| Nucleophile | Reagents & Conditions | Product | Yield (%) | Reference |

| Dimethylamine | Ethanol, reflux, 4h | Methyl 4-(dimethylamino)pyrimidine-5-carboxylate | 75 | [1] |

| p-Toluidine | Acetonitrile, diisopropylethylamine, room temperature | Methyl 2-chloro-4-(p-tolylamino)pyrimidine-5-carboxylate | Not specified | [2] |

Note: The data for dimethylamine is based on the reaction with ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, which is expected to have similar reactivity at the 4-position.

Experimental Protocols

General Protocol for Reaction with Primary and Secondary Amines: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, acetonitrile, or DMF), the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate, 1.5-2.0 equiv.) are added. The reaction mixture is then heated, typically between 80-120°C, and stirred for a period of 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 4-aminopyrimidine derivative.

Microwave-Assisted Protocol for Reaction with Amines: In a microwave reaction vial, this compound (1.0 equiv.), the amine nucleophile (1.1 equiv.), a base such as diisopropylethylamine (DIPEA, 1.1 equiv.), and a solvent like ethanol are combined. The vial is sealed and placed in a microwave reactor. The reaction is carried out at a predetermined temperature and time, which is typically shorter than conventional heating methods. After cooling, the product is isolated and purified as described in the general protocol.

Reactivity with Thiol Nucleophiles

The reaction with thiol nucleophiles provides a straightforward route to 4-(alkylthio)- and 4-(arylthio)pyrimidine derivatives. These reactions are generally performed under basic conditions to generate the more nucleophilic thiolate anion.

Quantitative Data for Reactions with Thiols

| Nucleophile | Reagents & Conditions | Product | Yield (%) | Reference |

| Sodium thiophenoxide | Ethanol, reflux, 3h | Methyl 4-(phenylthio)pyrimidine-5-carboxylate | 80 | [1] |

Note: The data is based on the reaction with ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.

Experimental Protocol

General Protocol for Reaction with Thiols: The thiolate is prepared by dissolving the corresponding thiol (1.1 equiv.) in a solution of a base (1.1 equiv., e.g., sodium ethoxide in ethanol or sodium hydride in DMF) in a suitable solvent at room temperature. To this solution, this compound (1.0 equiv.) is added. The reaction mixture is stirred at a temperature ranging from room temperature to 80°C for 1-12 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is quenched, and the product is extracted and purified by standard procedures such as column chromatography.

Reactivity with Alcohol Nucleophiles

The substitution of the 4-chloro substituent with an oxygen nucleophile from an alcohol or phenol leads to the formation of 4-alkoxy- and 4-aryloxypyrimidine derivatives. These reactions are typically carried out in the presence of a strong base to deprotonate the alcohol and form the more reactive alkoxide or phenoxide ion.

Quantitative Data for Reactions with Alcohols/Phenols

| Nucleophile | Reagents & Conditions | Product | Yield (%) | Reference |

| Sodium phenoxide | Ethanol, reflux, 2h | Methyl 4-phenoxypyrimidine-5-carboxylate | 70 | [1] |

| Sodium methoxide | Methanol, excess | Methyl 2,4-dimethoxypyrimidine-5-carboxylate | Not specified | [1] |

Note: The data is based on the reaction with ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. The reaction with excess sodium methoxide resulted in the substitution of both the 4-chloro and the 2-methylthio groups.

Experimental Protocol

General Protocol for Reaction with Alcohols/Phenols: The alkoxide or phenoxide is generated in situ by adding a base (1.1 equiv., e.g., sodium hydride or potassium carbonate) to the alcohol or phenol (which can also serve as the solvent) under an inert atmosphere. This compound (1.0 equiv.) is then added to the solution. The reaction mixture is stirred at a temperature ranging from room temperature to reflux for 1-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by quenching with water, followed by extraction with an organic solvent and purification of the crude product.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for the nucleophilic substitution reactions of this compound.

dot

Factors Influencing Reactivity

Several factors can influence the outcome of the nucleophilic substitution reactions on this compound. Understanding these factors is key to optimizing reaction conditions and achieving the desired products.

dot

-

Nucleophile: The strength and steric bulk of the nucleophile play a critical role. Stronger nucleophiles, such as thiolates and alkoxides, generally react faster than weaker ones like neutral amines. Sterically hindered nucleophiles may react slower or require more forcing conditions.

-

Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF and DMSO can accelerate SNAr reactions by solvating the cation of the nucleophile salt, thereby increasing the nucleophilicity of the anion.

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the starting materials or products.

-

Base: In reactions with nucleophiles that possess an acidic proton (e.g., amines, thiols, alcohols), the presence of a base is crucial to deprotonate the nucleophile or to scavenge the HCl byproduct. The strength of the base should be sufficient to deprotonate the nucleophile without causing unwanted side reactions with the pyrimidine ring.

This technical guide provides a foundational understanding of the reactivity of this compound with common nucleophiles. The provided data and protocols can serve as a valuable resource for chemists engaged in the synthesis of novel pyrimidine-based compounds for pharmaceutical and agrochemical applications. Further optimization of the reaction conditions may be necessary for specific substrate-nucleophile combinations to achieve the desired outcomes.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Electrophilicity of the Pyrimidine Ring

Abstract

The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and a wide array of therapeutic agents.[1][2] Its unique electronic properties, characterized by a π-deficient aromatic system, dictate a distinct reactivity profile that is crucial for synthetic strategy and drug design. This guide provides a detailed examination of the electrophilicity of the pyrimidine ring, contrasting its resistance to electrophilic substitution with its susceptibility to nucleophilic attack. We present quantitative data to contextualize its reactivity, detail key experimental protocols for its synthesis and modification, and offer visualizations of its chemical behavior to aid researchers in harnessing this versatile heterocycle for drug development.

The Electronic Structure and Electrophilicity of Pyrimidine

The defining characteristic of the pyrimidine ring is its electron-deficient, or π-deficient, nature.[3] This property arises from the presence of two highly electronegative nitrogen atoms at the 1 and 3 positions of the six-membered ring. These nitrogen atoms exert a strong inductive electron-withdrawing effect, significantly reducing the π-electron density of the ring compared to benzene and even pyridine.[3][4]

This π-deficiency has two major consequences for the ring's reactivity:

-

Facilitated Nucleophilic Aromatic Substitution (SNAr): The electron-poor carbon atoms are highly susceptible to attack by nucleophiles.[3][5]

-

Inhibited Electrophilic Aromatic Substitution (SEAr): The ring is deactivated towards attack by electrophiles, which seek electron-rich centers.[3][5]

Furthermore, the nitrogen atoms render pyrimidine a weak base. Under the strongly acidic conditions often required for electrophilic substitution, the ring nitrogen atoms become protonated, which further deactivates the ring and makes such reactions exceptionally difficult.[5]

Reactivity Profile: A Tale of Two Pathways

The electrophilic nature of the pyrimidine ring creates a duality in its reactivity, making it a versatile but challenging scaffold for synthetic chemists.

Nucleophilic Aromatic Substitution (SNAr): The Predominant Pathway

Nucleophilic attack is the dominant reaction pathway for functionalizing the pyrimidine ring.[5]

-

Positions of Attack: The C-2, C-4, and C-6 positions are the most electron-deficient and are therefore the primary sites for nucleophilic attack.[3][6] This is because the negative charge of the resulting Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atoms.[5]

-

Leaving Groups: SNAr reactions are most efficient when a good leaving group, such as a halogen (Cl, Br), is present at the 2, 4, or 6-position. Chlorinated pyrimidines are common and highly versatile starting materials for this reason.[5]

-

Activation: The presence of electron-withdrawing groups can further enhance the ring's susceptibility to nucleophilic attack. Conversely, electron-donating groups can decrease reactivity.

-

Examples: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can readily displace leaving groups on the pyrimidine ring, providing a robust method for introducing diverse functionalities. Reactions with powerful nucleophiles like Grignard or alkyllithium reagents are also known to occur.[3]

Electrophilic Aromatic Substitution (SEAr): A Challenging Transformation

Direct electrophilic substitution on an unactivated pyrimidine ring is of little practical importance due to the severe deactivation conferred by the two nitrogen atoms.[4][5]

-

Position of Attack: In the rare cases where SEAr occurs, it is directed to the C-5 position. This position is the least electron-deficient carbon on the ring and is analogous to the meta-position in a nitrobenzene ring.[3][4]

-

Requirement for Activation: For electrophilic substitution to proceed, the pyrimidine ring must be "activated" by the presence of one or more strong electron-donating groups (EDGs), such as hydroxyl (-OH) or amino (-NH2) groups.[4] These groups help to restore some of the π-electron density that is withdrawn by the ring nitrogens. Even with activation, reactions such as nitration and halogenation often require forcing conditions.[3][7]

-

Alternative Activation: The use of pyrimidine N-oxides or pyrimidones can also render the nucleus more susceptible to electrophilic attack.[5]

Quantitative Analysis of Pyrimidine Reactivity

To fully appreciate the electronic nature of pyrimidine, it is useful to compare its properties quantitatively with related heterocycles.

Table 1: Comparative Basicity of Pyrimidine and Related Heterocycles

The pKa value of the conjugate acid is a direct measure of the basicity of the nitrogen heterocycle. The low pKa of pyrimidine highlights the reduced availability of the nitrogen lone pairs due to the electron-withdrawing nature of the second nitrogen atom.

| Compound | Structure | pKa of Conjugate Acid | Reference(s) |

| Pyridine | C₅H₅N | 5.23 | [5] |

| Pyridazine | 1,2-Diazine | 2.24 | [5] |

| Pyrimidine | 1,3-Diazine | 1.23 | [3][5] |

| Pyrazine | 1,4-Diazine | 0.51 | [5] |

Table 2: Conceptual DFT Reactivity Descriptors

Computational studies using Density Functional Theory (DFT) provide valuable insights into molecular reactivity. These parameters help quantify the concepts of electrophilicity and nucleophilicity.

| Parameter | Definition | Typical Implication for Pyrimidine | Reference(s) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | A lower EHOMO indicates lower nucleophilicity and resistance to electrophiles. | [8][9] |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower ELUMO indicates higher electrophilicity and susceptibility to nucleophiles. | [8][9] |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A larger energy gap generally corresponds to higher kinetic stability. | [9] |

| Electronegativity (χ) | The power of an atom/molecule to attract electrons. | High electronegativity contributes to the π-deficient character. | [8] |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Pyrimidine's high hardness reflects its aromatic stability. | [8] |

| Electrophilicity Index (ω) | A global measure of electrophilic power. | A higher index indicates a greater capacity to accept electrons. | [8] |

Note: Specific numerical values are highly dependent on the computational method and basis set used.[10]

Key Experimental Protocols

The synthesis and subsequent functionalization of the pyrimidine core are central to its use in drug discovery. Below are representative protocols.

Protocol: Synthesis of Pyrimidine Derivatives via Condensation

A common method for constructing the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine, urea, or thiourea.[11][12]

Objective: To synthesize a 6-aryl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrimido[4,5-d]pyrimidine-4-one.[13]

Materials:

-

6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one (1) (0.002 mol)

-

Primary aromatic amine (e.g., aniline) (0.002 mol)

-

Formalin (40% formaldehyde solution) (0.004 mol)

-

Methanol (25 mL)

-

Acetic acid (2 mL)

Procedure:

-

Prepare a mixture of 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one (1) in 20 mL of methanol and 2 mL of acetic acid in a round-bottom flask.[13]

-

Heat the mixture to 40°C with stirring.[13]

-

Prepare a solution of the primary aromatic amine in 5 mL of methanol.

-

Add the aromatic amine solution and the formalin dropwise to the heated reaction mixture with continuous stirring until a clear solution is obtained.[13]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the solid product with ethanol and dry thoroughly to yield the target compound.[13]

Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general method for displacing a halogen from an activated pyrimidine ring, a cornerstone reaction in pyrimidine chemistry.

Objective: To perform an amination of a chlorodimethylpyrimidine.[14]

Materials:

-

2-chloro-4,6-dimethylpyrimidine or 4-chloro-2,6-dimethylpyrimidine (substrate)

-

Nucleophile (e.g., an n-alkylamine, >2 molar equivalents)

-

Solvent (optional, e.g., ethanol, or neat if reactants are liquid)

-

Inert atmosphere apparatus (e.g., nitrogen or argon line)

Procedure:

-

In a reaction vessel equipped with a condenser and magnetic stirrer, combine the chlorodimethylpyrimidine substrate and the amine nucleophile. If a solvent is used, add it at this stage.

-

Heat the reaction mixture to a specified temperature (e.g., reflux) under an inert atmosphere. Reaction kinetics are highly dependent on temperature and reactant concentration.[14]

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the reaction was performed neat, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

-

Perform an aqueous workup to remove any inorganic salts or water-soluble byproducts. This may involve washing with water, brine, and drying the organic layer over an anhydrous salt (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization to obtain the pure aminated pyrimidine derivative.

Visualizing Pyrimidine Chemistry

Diagrams created using the DOT language help to clarify the abstract concepts of pyrimidine reactivity and experimental design.

References

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Pyrimidine | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. growingscience.com [growingscience.com]

- 12. Pyrimidine synthesis [organic-chemistry.org]

- 13. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methyl 4-chloropyrimidine-5-carboxylate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Methyl 4-chloropyrimidine-5-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative data in the public domain, this document focuses on providing a framework for understanding its physicochemical properties. It includes qualitative solubility characteristics, predicted stability profiles, and detailed, standardized experimental protocols for determining these crucial parameters. The guide is intended to equip researchers and drug development professionals with the necessary information to handle, formulate, and analyze this compound effectively.

Introduction

This compound is a substituted pyrimidine derivative that serves as a versatile building block in the synthesis of a variety of biologically active molecules. The chloro- and carboxylate-moieties on the pyrimidine ring offer reactive sites for further chemical modifications, making it a valuable precursor in drug discovery and development. An in-depth understanding of its solubility and stability is paramount for its effective utilization in synthetic chemistry, formulation development, and for ensuring the quality and shelf-life of resulting active pharmaceutical ingredients (APIs).

This guide summarizes the known qualitative information and provides robust experimental protocols for the quantitative determination of the solubility and stability of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Chemical Formula | C₆H₅ClN₂O₂ | - |

| Molecular Weight | 172.57 g/mol | - |

| Appearance | White to off-white solid (predicted) | - |

| CAS Number | 1246471-45-3 | [1] |

Solubility Profile

Data Presentation: Qualitative Solubility

| Solvent | Predicted Solubility | Notes |

| Water | Slightly soluble to insoluble | The polar carboxylate group may impart some water solubility, but the chlorinated pyrimidine ring is hydrophobic. |

| Methanol | Soluble | Polar protic solvent, likely to be a good solvent. |

| Ethanol | Soluble | Polar protic solvent, likely to be a good solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, expected to be a good solvent. |

| Dichloromethane (DCM) | Soluble | Non-polar organic solvent, expected to be a good solvent. |

| Acetonitrile | Soluble | Polar aprotic solvent, likely to be a good solvent. |

| Acetone | Soluble | Polar aprotic solvent, likely to be a good solvent. |

| Hexanes | Insoluble | Non-polar solvent, unlikely to be a good solvent. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic (equilibrium) solubility of this compound.

Mandatory Visualization: Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibrate the vials at a constant temperature (e.g., 25 °C and 37 °C) in a shaking incubator or on a rotator for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, carefully filter the suspension using a suitable syringe filter (e.g., 0.22 µm PTFE) or centrifuge at a high speed to pellet the undissolved solid.

-

-

Quantification:

-

Prepare a series of dilutions of the clear supernatant (saturated solution) with the same solvent.

-

Analyze the diluted solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

-

Calculate the concentration of the saturated solution, which represents the thermodynamic solubility.

-

Stability Profile

The stability of this compound is a critical parameter influencing its storage, handling, and use in synthesis. While specific kinetic data is not available, the chemical structure suggests potential degradation pathways.

Predicted Stability and Degradation Pathways:

-

Hydrolytic Stability: The presence of both a chloro-substituent and a methyl ester on the pyrimidine ring indicates a susceptibility to hydrolysis.

-

Acidic Conditions: Under acidic conditions, hydrolysis of the methyl ester to the corresponding carboxylic acid is a likely degradation pathway.

-

Basic Conditions: Under basic conditions, both the methyl ester and the 4-chloro group are susceptible to hydrolysis. The 4-chloro group can be displaced by a hydroxyl group to form a 4-hydroxypyrimidine derivative.

-

-

Photostability: Pyrimidine derivatives can be sensitive to UV light. Photodegradation may lead to the formation of various photoproducts, including the corresponding hydroxypyrimidine.

-

Thermal Stability: The compound is expected to be relatively stable at ambient temperatures, but elevated temperatures may lead to decomposition.

Data Presentation: Forced Degradation Study Summary (Hypothetical)

| Condition | Reagents/Stress | Predicted Major Degradation Product(s) |

| Acidic Hydrolysis | 0.1 M HCl, 60 °C | 4-Chloropyrimidine-5-carboxylic acid |

| Basic Hydrolysis | 0.1 M NaOH, RT | 4-Hydroxypyrimidine-5-carboxylic acid and/or its methyl ester |

| Oxidative Degradation | 3% H₂O₂, RT | N-oxides, other oxidation products |

| Photolytic Degradation | UV light (e.g., 254 nm) | 4-Hydroxypyrimidine-5-carboxylate |

| Thermal Degradation | 80 °C (solid-state) | To be determined |

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Mandatory Visualization: Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature.

-

Photolytic Degradation: Expose the solution to UV light (e.g., in a photostability chamber). A control sample should be kept in the dark.

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C).

-

-

Sampling and Analysis:

-

Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a validated stability-indicating HPLC method, preferably with a mass spectrometric detector (LC-MS) to aid in the identification of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound.

-

Identify the structure of the major degradation products based on their mass-to-charge ratio and fragmentation patterns from LC-MS analysis.

-

If possible, determine the kinetics of degradation under each condition.

-

Recommended Storage and Handling

Based on the predicted stability profile, the following storage and handling procedures are recommended for this compound:

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Protect from moisture and light. For long-term storage, refrigeration (-20 °C) is advisable.

-

Handling: Handle in a well-ventilated area. Avoid contact with strong acids, bases, and oxidizing agents. Prepare solutions fresh whenever possible.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is currently limited, the provided qualitative assessments and detailed experimental protocols offer a clear path for researchers to determine these critical parameters. The inherent reactivity of the chloro and ester functionalities suggests that careful consideration of pH, temperature, and light exposure is necessary for the successful use of this compound in research and development. The methodologies outlined herein will enable the generation of robust and reliable data, facilitating the development of new chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 4-chloropyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Methyl 4-chloropyrimidine-5-carboxylate is a versatile building block for the synthesis of a diverse range of kinase inhibitors. The electron-withdrawing nature of the pyrimidine ring and the presence of a chloro leaving group at the 4-position facilitate nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the chloro substituent allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl moieties. The ester group at the 5-position provides a handle for further functionalization, for instance, through amidation to generate pyrimidine-5-carboxamides, which have shown significant potential as kinase inhibitors.

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing this compound as a key starting material. It includes synthetic schemes for accessing potent inhibitors of key kinase targets such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, quantitative inhibitory data, and detailed experimental procedures.

Key Synthetic Strategies

Two primary synthetic strategies are employed for the functionalization of the this compound core:

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is readily displaced by various nucleophiles, most commonly amines, to introduce diverse side chains that can interact with specific residues in the kinase active site.

-

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the C4 position of the pyrimidine ring and a wide range of aryl or heteroaryl boronic acids or esters. This strategy is instrumental in building the core structures of many kinase inhibitors.

These strategies can be used in combination to synthesize highly functionalized pyrimidine derivatives with potent and selective kinase inhibitory activity.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized from pyrimidine scaffolds, demonstrating the potential of derivatives of this compound.

Table 1: Inhibitory Activity of Representative CDK Inhibitors with a Pyrimidine Core

| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay (Cell Line) | Cell-Based IC50 (µM) |

| CDK Inhibitor A | CDK2 | 47 | MDA-MB-468 | - |

| CDK Inhibitor B | CDK4 | 10 | MV4-11 | 0.591 |

| CDK Inhibitor C | CDK6 | 42 | MV4-11 | 0.456 |

| CDK Inhibitor D | CDK7 | 7.21 | - | - |

| CDK Inhibitor E | CDK9 | 59 | - | - |

Table 2: Inhibitory Activity of Representative Aurora Kinase Inhibitors with a Pyrimidine Core

| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay (Cell Line) | Cell-Based IC50 (µM) |

| Aurora Inhibitor A | Aurora A | 309 | HCT-116 | 1.31 |

| Aurora Inhibitor B | Aurora B | 293 | HCT-116 | 1.31 |

| Aurora Inhibitor C | Aurora A | 15 | Hela | 0.070 (p-T288) |

| Aurora Inhibitor D | Aurora B | 3050 | Hela | 24.24 (p-HH3) |

Experimental Protocols

Protocol 1: Synthesis of 4-(Arylamino)pyrimidine-5-carboxylates via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a key intermediate for many kinase inhibitors through the reaction of this compound with a substituted aniline.

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (e.g., 3-chloroaniline) (1.1 eq)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or isopropanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Nitrogen or Argon atmosphere setup

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the substituted aniline (1.1 eq).

-

Add anhydrous DMF or isopropanol to dissolve the reactants.

-

Add DIPEA or TEA (2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired Methyl 4-(arylamino)pyrimidine-5-carboxylate.

Protocol 2: Synthesis of 4-Arylpyrimidine-5-carboxylates via Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) (0.05 - 0.1 eq)

-

Base (e.g., K2CO3, Cs2CO3, or K3PO4) (2.0-3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and stir bar

-

Heating mantle, oil bath, or microwave reactor

-

Nitrogen or Argon atmosphere setup

-

Standard work-up and purification equipment

Procedure:

-

To a Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 - 0.1 eq), and the base (2.0-3.0 eq).

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-120 °C (conventional heating) or irradiate in a microwave reactor at a set temperature for a specified time (e.g., 100-150 °C for 15-60 minutes).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired Methyl 4-arylpyrimidine-5-carboxylate.

Protocol 3: Amidation of Pyrimidine-5-carboxylate

This protocol describes the conversion of the methyl ester to a carboxamide, a common functional group in many kinase inhibitors.

Reaction Scheme:

Caption: Simplified CDK signaling pathway in cell cycle progression.

Aurora Kinase Signaling Pathway in Mitosis

Caption: Key roles of Aurora kinases in different stages of mitosis.

General Experimental Workflow for Kinase Inhibitor Synthesis

Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors.

Application Notes and Protocols for the Synthesis of Disubstituted Pyrimidines from Methyl 4-chloropyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 4,5-disubstituted pyrimidines, utilizing Methyl 4-chloropyrimidine-5-carboxylate as a versatile starting material. The protocols detailed below encompass three fundamental synthetic strategies: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. These methods offer access to a diverse range of pyrimidine derivatives with significant potential in medicinal chemistry and drug discovery, particularly as kinase inhibitors for anticancer therapies.

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. The strategic functionalization of the pyrimidine ring is a key aspect of drug design, enabling the modulation of potency, selectivity, and pharmacokinetic properties. This compound is an excellent starting material for generating libraries of disubstituted pyrimidines due to the reactivity of the C4-chloro substituent towards various substitution and cross-coupling reactions. The adjacent C5-methoxycarbonyl group can be further modified, providing an additional point of diversification.

Many pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[1][2] Dysregulation of these pathways, such as the PI3K/Akt/mTOR pathway, is a hallmark of many cancers, making kinase inhibitors a major focus of oncology research.[1][3] The synthetic routes described herein provide access to compounds that can be screened for such inhibitory activities.

Synthetic Strategies and Experimental Protocols

The synthesis of disubstituted pyrimidines from this compound can be efficiently achieved through three primary methods, each allowing for the introduction of different functionalities at the 4-position.

Caption: Overview of synthetic strategies.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a direct and efficient method for introducing amine, alkoxy, and thioether functionalities at the C4 position of the pyrimidine ring. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride by a variety of nucleophiles.

General Experimental Protocol (adapted for Amines):

-

To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add the desired primary or secondary amine (1.1-1.5 equiv.) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv.).

-

Heat the reaction mixture to a temperature ranging from 80-120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time typically ranges from 2 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, filter the solid and wash with a cold solvent.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-substituted pyrimidine-5-carboxylate.

-

Characterize the final product by NMR and MS.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Et3N | EtOH | 80 | 6 | 85 |

| Benzylamine | DIPEA | DMF | 100 | 4 | 92 |

| Morpholine | K2CO3 | MeCN | 82 | 8 | 88 |

| Sodium Methoxide | - | MeOH | 65 | 2 | 95 |

| Sodium Thiophenoxide | - | DMF | 25 | 3 | 90 |

Note: The data in the table is representative and based on general procedures for SNAr on chloropyrimidines. Actual results may vary depending on the specific substrate and reaction conditions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for the formation of C-C bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the C4 position.

General Experimental Protocol (adapted from similar substrates):

-

In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).

-

Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

-

After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 4-aryl-substituted pyrimidine-5-carboxylate.

-

Characterize the product by NMR and MS.

| Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 88 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) / SPhos (6) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 91 |

| 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | DMF/H₂O | 90 | 16 | 75 |

| 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 10 | 85 |

Note: This data is compiled from representative Suzuki-Miyaura couplings of various chloropyrimidines and may require optimization for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is particularly useful for coupling less reactive aryl chlorides with a wide range of primary and secondary amines.[4]

General Experimental Protocol (adapted from similar substrates):

-

To an oven-dried reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.10 equiv.), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 equiv.).

-

Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Heat the reaction mixture to a temperature between 80-110 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-substituted pyrimidine-5-carboxylate.

-

Characterize the final product by NMR and MS.

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 82 |

| N-Methylaniline | Pd(OAc)₂ (5) | BINAP (8) | NaOtBu | 1,4-Dioxane | 100 | 12 | 78 |

| Indoline | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | Toluene | 100 | 20 | 85 |

| Benzylamine | Pd(OAc)₂ (4) | RuPhos (8) | K₂CO₃ | t-BuOH | 90 | 16 | 88 |

Note: This data is based on typical Buchwald-Hartwig amination conditions for heteroaryl chlorides and may need to be optimized for the specific starting material.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[1][5] Its aberrant activation is a frequent event in various human cancers, making it a prime target for the development of novel anticancer therapies.[3] Disubstituted pyrimidines synthesized from this compound are excellent scaffolds for the design of inhibitors targeting key kinases in this pathway, such as PI3K and mTOR.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

The synthesized 4,5-disubstituted pyrimidines can be evaluated in biochemical and cellular assays to determine their inhibitory activity against PI3K, Akt, and/or mTOR. Promising lead compounds can then be further optimized to improve their potency, selectivity, and drug-like properties, with the ultimate goal of developing novel anticancer therapeutics.

References

Application Notes and Protocols for the Sonogashira Coupling of Methyl 4-chloropyrimidine-5-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of complex molecules, including heterocyclic compounds. Pyrimidine derivatives are key structural motifs in many biologically active compounds, and the functionalization of the pyrimidine ring via Sonogashira coupling allows for the introduction of diverse alkynyl groups, enabling the exploration of new chemical space for drug discovery. This document provides detailed experimental conditions and a protocol for the Sonogashira coupling of methyl 4-chloropyrimidine-5-carboxylate with terminal alkynes.

The reaction proceeds via a palladium-catalyzed cycle, often with a copper(I) co-catalyst. The general scheme for the Sonogashira coupling of this compound is as follows:

Caption: Experimental workflow for the Sonogashira coupling reaction.

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-chloropyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of Methyl 4-chloropyrimidine-5-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process, commencing with the construction of the pyrimidine ring to form Methyl 4-hydroxypyrimidine-5-carboxylate, followed by a robust chlorination step. The protocols are designed for scalability and efficiency, incorporating quantitative data and safety considerations.

Overall Synthesis Workflow